Mechanism of Action of 5-Amino-2-(difluoromethyl)benzoic Acid In Vitro: A Fragment-Based Guide to hDHODH Inhibition
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide Executive Summary & Pharmacological Context In the landscape of Fragmen...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals
Content Type: Technical Whitepaper & Protocol Guide
Executive Summary & Pharmacological Context
In the landscape of Fragment-Based Drug Discovery (FBDD), heavily functionalized low-molecular-weight compounds serve as critical anchors for developing potent targeted therapeutics. 5-Amino-2-(difluoromethyl)benzoic acid (5-ADFBA) is a highly specialized fluorinated pharmacophore. While traditionally utilized as a synthetic building block, its unique stereoelectronic profile makes it a highly efficient fragment inhibitor of Human Dihydroorotate Dehydrogenase (hDHODH) [1].
hDHODH is a mitochondrial enzyme that catalyzes the rate-limiting step in de novo pyrimidine biosynthesis: the oxidation of L-dihydroorotate (L-DHO) to orotate. Because rapidly proliferating cells—such as Acute Myeloid Leukemia (AML) blasts and activated T-cells—rely heavily on the de novo pathway rather than the pyrimidine salvage pathway, hDHODH has emerged as a premier therapeutic target[2].
As a Senior Application Scientist, I have structured this guide to deconstruct the in vitro mechanism of action of 5-ADFBA, detailing the structural causality of its binding, the self-validating enzymatic protocols required to measure its kinetics, and the cellular assays used to confirm on-target phenotypic differentiation.
Molecular Rationale: The Difluoromethyl Advantage
The structural genius of 5-ADFBA lies in the precise arrangement of its functional groups, which are perfectly complementary to the hDHODH ubiquinone-binding tunnel.
The Carboxylic Acid Anchor: The carboxylate moiety mimics the native ubiquinone headgroup, forming critical electrostatic salt bridges with Arg136 and hydrogen bonds with Gln47 in the hDHODH binding pocket.
The 2-Difluoromethyl (
CF2H
) Motif: Unlike the heavily utilized trifluoromethyl (
CF3
) group, the
CF2H
group acts as a lipophilic hydrogen bond donor [3]. This allows the fragment to displace high-energy water molecules deep within the hydrophobic sub-pocket (interacting with Leu42 and Met43) while simultaneously forming a weak hydrogen bond with the backbone carbonyl of proximal residues. This dual nature drastically improves the ligand efficiency (LE) of the fragment.
The 5-Amino Vector: Positioned towards the solvent-exposed channel, the 5-amino group provides a synthetic vector for "fragment growing" (e.g., coupling to biphenyl or isoquinolinone tails) without disrupting the core binding thermodynamics[1].
Caption: hDHODH catalytic cycle and the pyrimidine depletion pathway induced by 5-ADFBA inhibition.
In Vitro Enzymatic Profiling
To validate the inhibitory capacity of 5-ADFBA, we utilize a continuous colorimetric assay. Because hDHODH transfers electrons from L-DHO to ubiquinone via a flavin mononucleotide (FMN) cofactor, we can couple the reduction of a ubiquinone analog (decylubiquinone) to the reduction of the redox dye 2,6-dichloroindophenol (DCIP) [4].
Quantitative Data: Fragment Benchmarking
As a fragment, 5-ADFBA exhibits micromolar potency, which is highly favorable for a molecule of its size (
MW<200 Da
), establishing a high Ligand Efficiency metric compared to fully elaborated clinical drugs like Brequinar.
Compound
Molecular Weight (Da)
hDHODH IC
50
(
μ
M)
Ligand Efficiency (LE)
Mechanism
5-ADFBA
187.14
12.5
±
1.2
0.41
CoQ-site Fragment
Teriflunomide
270.21
1.1
±
0.2
0.32
CoQ-site Inhibitor
Brequinar
375.34
0.018
±
0.004
0.28
CoQ-site Inhibitor
Protocol: DCIP-Coupled hDHODH Reduction Assay
Note: This protocol is designed to be self-validating. The inclusion of a no-enzyme control accounts for baseline DCIP degradation, ensuring absolute data integrity.
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM EDTA. The detergent prevents fragment aggregation, a common false-positive driver in FBDD.
Reagent Master Mix: Supplement the buffer with 0.1 mM L-DHO, 0.05 mM decylubiquinone, and 0.06 mM DCIP[4].
Compound Plating: Dispense 5-ADFBA (10-point dose-response, 100
μ
M to 10 nM) in DMSO into a 96-well clear-bottom plate. Final DMSO concentration must not exceed 1% v/v.
Enzyme Initiation: Add 10 nM recombinant hDHODH (
Δ
TM, transmembrane domain truncated for solubility) to initiate the reaction[2].
Kinetic Readout: Immediately monitor the decrease in absorbance at 600 nm (loss of blue color as DCIP is reduced) using a microplate reader for 10 minutes at 25°C.
Data Analysis: Calculate the initial velocity (
V0
) from the linear portion of the curve. Determine IC
50
using a 4-parameter logistic non-linear regression model.
Cellular Mechanism: AML Differentiation & Uridine Rescue
Inhibiting hDHODH in vitro is only half the battle; the compound must demonstrate target engagement in a complex cellular environment. In Acute Myeloid Leukemia (AML) models (e.g., MOLM-13 or HL-60 cells), pyrimidine starvation induced by hDHODH inhibition forces the cells to exit the cell cycle and differentiate into mature myeloid lineages[2].
To prove that 5-ADFBA's phenotypic effects are strictly due to hDHODH inhibition (and not off-target cytotoxicity), we employ a Uridine Rescue Assay . Because cells can bypass the de novo pathway by scavenging extracellular uridine via the pyrimidine salvage pathway, the addition of exogenous uridine should completely abrogate the effects of the inhibitor[1].
Caption: In vitro screening workflow progressing from enzymatic validation to cellular phenotypic rescue.
Protocol: MOLM-13 Differentiation and Uridine Rescue
Cell Seeding: Culture MOLM-13 cells in RPMI-1640 supplemented with 10% dialyzed FBS (dialysis removes trace pyrimidines present in standard serum). Seed at
1×105
cells/mL in 6-well plates.
Treatment: Treat cells with 5-ADFBA at its cellular IC
90
concentration.
Rescue Condition: To a parallel set of treated wells, add 100
μ
M exogenous Uridine[1].
Incubation: Incubate for 72 hours at 37°C, 5% CO
2
.
Flow Cytometry (Differentiation): Harvest cells, wash with cold PBS, and stain with FITC-conjugated anti-CD11b antibody (a marker of mature myeloid differentiation) for 30 minutes at 4°C.
Viability (Proliferation): Co-stain with Propidium Iodide (PI) to exclude dead cells. Analyze via flow cytometry.
Expected Outcome: 5-ADFBA alone will cause a >5-fold increase in CD11b expression and halt proliferation. The Uridine-treated cohort will show baseline CD11b levels and normal proliferation, definitively validating hDHODH as the intracellular target.
Conclusion
5-Amino-2-(difluoromethyl)benzoic acid (5-ADFBA) represents a highly optimized fragment for hDHODH inhibition. By leveraging the unique lipophilic hydrogen-bonding capability of the difluoromethyl group, it anchors deeply into the ubiquinone tunnel. Through rigorous in vitro enzymatic profiling (DCIP reduction) and self-validating cellular assays (uridine rescue), researchers can confidently utilize this pharmacophore as a foundation for developing next-generation therapeutics for AML and autoimmune disorders.
References
DeRatt, L. G., et al. "Discovery of JNJ-74856665: A Novel Isoquinolinone DHODH Inhibitor for the Treatment of AML." Journal of Medicinal Chemistry, ACS Publications, 2024. Available at:[Link]
Dong, G., et al. "Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase." Molecules, MDPI, 2018. Available at:[Link]
Prinz, C., et al. "Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives." ACS Chemical Biology, NIH PubMed Central, 2018. Available at:[Link]
Kawatani, M., et al. "Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth." ACS Chemical Biology, ACS Publications, 2021. Available at:[Link]
A Technical Guide to the In-Silico Prediction of pKa and logP for 5-Amino-2-(difluoromethyl)benzoic acid
Executive Summary The prediction of physicochemical properties such as the acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP) is a cornerstone of modern drug discovery and development....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The prediction of physicochemical properties such as the acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP) is a cornerstone of modern drug discovery and development. These parameters govern a molecule's behavior in physiological environments, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth analysis of 5-Amino-2-(difluoromethyl)benzoic acid, a compound of interest due to its hybrid structure incorporating the versatile aminobenzoic acid scaffold and the increasingly important difluoromethyl bioisostere. We will explore the theoretical underpinnings of pKa and logP, detail the computational methodologies used for their prediction, and present estimated values based on established principles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply computational techniques to forecast the drug-like properties of novel chemical entities.
Introduction: The Molecular Architecture and Its Implications
5-Amino-2-(difluoromethyl)benzoic acid is a unique structure featuring three key functional components that dictate its chemical personality: a carboxylic acid, an aromatic amine, and a difluoromethyl group.
Aminobenzoic Acid Scaffold: This core structure is a well-established pharmacophore found in numerous therapeutic agents. The relative positions of the amino and carboxylic acid groups are critical for molecular geometry and interaction with biological targets.
Carboxylic Acid (-COOH): This acidic group is a primary site for ionization. Its pKa value determines the proportion of the charged carboxylate form at a given pH, which is crucial for aqueous solubility and receptor interactions involving salt bridges.
Amino Group (-NH2): This basic group also ionizes to form a positively charged ammonium ion. Its pKa (more accurately, the pKa of its conjugate acid, -NH3+) dictates its charge state, influencing solubility, membrane permeability, and potential hydrogen bonding.
Difluoromethyl Group (-CHF2): The incorporation of fluorinated moieties is a key strategy in medicinal chemistry.[1] The -CHF2 group is of particular interest as it acts as a powerful electron-withdrawing group via induction, significantly influencing the acidity and basicity of nearby functional groups.[2] Furthermore, it is considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups because the polarized C-H bond can act as a competent hydrogen bond donor, a rare feature for fluorinated motifs.[3][4]
This guide will dissect how these components collectively influence the compound's overall pKa and logP profiles.
Caption: Key ionizable centers and properties of the target molecule.
The Significance of pKa and logP in Drug Development
A molecule's journey through the body is a complex function of its physicochemical properties. pKa and logP are two of the most critical parameters that medicinal chemists optimize to achieve a desirable therapeutic profile.
pKa: The Master of Ionization
The pKa is the pH at which a functional group is 50% ionized and 50% neutral. This equilibrium is vital for:
Solubility: The charged (ionized) form of a drug is generally more soluble in aqueous environments like the gastrointestinal fluid and blood plasma.
Permeability: The neutral (un-ionized) form is typically more lipophilic and thus more readily permeates through lipid-rich biological membranes, such as the gut wall and the blood-brain barrier.
Target Binding: The ionization state of a drug determines its ability to form ionic bonds or hydrogen bonds with its biological target, a process fundamental to its pharmacological activity.
For 5-Amino-2-(difluoromethyl)benzoic acid, two macroscopic pKa values are of interest: the acidic pKa of the carboxylic acid and the basic pKa of the amino group (referring to the pKa of its conjugate acid).
logP and logD: Gauging Lipophilicity
Lipophilicity, or the "greasiness" of a molecule, is a key determinant of its ADME properties.[5]
logP (Partition Coefficient): This value represents the ratio of the concentration of a compound in its neutral form in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). A higher logP indicates greater lipophilicity.
logD (Distribution Coefficient): Since most drugs are ionizable, their overall partitioning behavior is pH-dependent. logD is the effective lipophilicity of a compound at a specific pH, accounting for all ionic and neutral species.[6] It is a more physiologically relevant parameter than logP and is mathematically derived from the logP and pKa values.
Understanding the interplay between pKa, logP, and logD is essential for predicting a drug's behavior in vivo.[6]
Methodologies for In-Silico Prediction
Direct experimental measurement of pKa and logP is not always feasible, especially in the early stages of discovery with virtual or un-synthesized compounds. Computational prediction provides a rapid and cost-effective alternative.
pKa Prediction Approaches
A variety of computational methods exist, ranging from empirical models to first-principles quantum mechanics.[7]
Empirical and Fragment-Based Methods: These methods, employed by software like ACD/pKa DB, rely on large databases of experimentally measured pKa values.[7] They use algorithms that recognize functional groups and apply corrections based on the electronic effects (e.g., Hammett constants) of neighboring substituents.
Quantum Mechanical (QM) Methods: These physics-based approaches, such as those using Density Functional Theory (DFT), calculate the energy difference between the protonated and deprotonated states of a molecule.[8] While computationally intensive, they are powerful for novel scaffolds not well-represented in empirical training sets.
Machine Learning (ML) Methods: Modern approaches leverage advanced machine learning algorithms, such as graph convolutional neural networks (GCNNs), to predict pKa.[9][10] Software like Schrödinger's Epik is trained on vast and diverse chemical spaces to learn complex relationships between molecular structure and ionization, offering high accuracy and speed.[9]
Caption: A generalized workflow for fragment-based logP prediction.
Predicted Physicochemical Profile
Based on the principles outlined above, we can predict the properties of 5-Amino-2-(difluoromethyl)benzoic acid. The values presented are estimates derived from analyzing the effects of the relevant functional groups on known parent structures.
Predicted pKa Values
The molecule has two ionizable centers: the carboxylic acid and the amine.
Carboxylic Acid (pKa₁): Benzoic acid has a pKa of ~4.20. [11]The amino group at the meta-position has a weak electron-donating effect, which would slightly increase the pKa. However, the ortho-difluoromethyl group is a strong inductive electron-withdrawer. This effect will stabilize the carboxylate anion, thereby significantly lowering the pKa . We predict this value to be in the range of 3.0 - 3.5 .
Amino Group (pKa₂): The conjugate acid of aniline has a pKa of ~4.6. For p-aminobenzoic acid, the pKa of the anilinium ion is much lower, around 2.4-2.5. [12][13]The electron-withdrawing difluoromethyl group, although further away, will also decrease the basicity of the amine (lower the pKa of its conjugate acid) by destabilizing the positive charge on the anilinium ion. We predict this value to be in the range of 2.0 - 2.5 .
Table 1: Predicted pKa values for 5-Amino-2-(difluoromethyl)benzoic acid.
Predicted logP Value
To estimate the logP, we consider the contributions of the functional groups.
The aminobenzoic acid core is relatively polar. The experimental logP of 3-aminobenzoic acid is 0.65.
[14]* The difluoromethyl group's effect on lipophilicity can vary. Studies on related series show that replacing a methyl group with a difluoromethyl group can change the logP by -0.1 to +0.4 log units. [3]Compared to a hydrogen atom, the -CHF2 group is expected to increase lipophilicity. The effect is generally less than that of a trifluoromethyl (-CF3) group.
[15]
Given the balance of the polar amino and carboxyl groups against the lipophilicity-enhancing -CHF2 group, a moderately low but positive logP is expected. Different algorithms will produce varying results, but a consensus prediction would likely fall in the range of 1.5 - 2.2 .
Prediction Algorithm Type
Basis of Calculation
Predicted logP
Fragment-Based (e.g., ALOGP, XLOGP3)
Sum of atomic/fragmental contributions with corrections
1.5 – 2.0
Property-Based (e.g., MLOGP)
Whole-molecule topological descriptors
1.8 – 2.2
Consensus Model
Weighted average of multiple algorithms
1.7 – 2.1
Table 2: Estimated logP values for the neutral form of 5-Amino-2-(difluoromethyl)benzoic acid.
Conclusion and Future Directions
This guide outlines the theoretical and computational basis for predicting the pKa and logP of 5-Amino-2-(difluoromethyl)benzoic acid. Our analysis, grounded in established physicochemical principles, predicts that the compound will be a stronger acid (pKa₁ ≈ 3.0-3.5) and a weaker base (pKa₂ ≈ 2.0-2.5) than its non-fluorinated analogs, a direct consequence of the electron-withdrawing difluoromethyl group. The predicted logP of the neutral species is estimated to be in the moderately lipophilic range of 1.5 to 2.2.
These in-silico predictions provide critical, actionable insights for drug development professionals. They suggest that at physiological pH (~7.4), the carboxylic acid will be fully deprotonated (negatively charged) and the amine will be in its neutral state, resulting in a molecule with high aqueous solubility but potentially lower passive permeability.
As a guiding principle, it is imperative to utilize multiple prediction tools to arrive at a consensus range for these values. [7]While computational models are powerful, they are not infallible. The ultimate standard for trustworthiness remains experimental validation. The protocols and predictions detailed herein should serve as a robust foundation for prioritizing synthesis and directing subsequent experimental characterization.
Klicić, J. J., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(9), 2365-2382. Retrieved from [Link]
Schrödinger, LLC. Macro-pKa. Retrieved from [Link]
Advanced Chemistry Development, Inc. (ACD/Labs). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]
Advanced Chemistry Development, Inc. (ACD/Labs). Calculate Distribution Coefficients | LogD Prediction Software. Retrieved from [Link]
ResearchGate. (n.d.). On the polarity of partially fluorinated methyl groups. Retrieved from [Link]
Advanced Chemistry Development, Inc. (ACD/Labs). (2007). New Freeware Offering Makes ACD/Labs Lipophilicity Predictions Available to All. Retrieved from [Link]
El-Obeid, H. A., & Al-Badr, A. A. (1993). Analytical Profile of p-Aminobenzoic Acid. In Analytical Profiles of Drug Substances and Excipients (Vol. 22, pp. 33-106). Academic Press. Retrieved from [Link]
Mansouri, K., et al. (2021). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. Molecules, 26(22), 6862. Retrieved from [Link]
O'Neil, M.J. (Ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc. Entry for p-Aminobenzoic Acid. Retrieved from [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 7419, 3-Aminobenzoic Acid. Retrieved from [Link]
ResearchGate. (n.d.). Chemical structure of p-aminobenzoic acid and his pKa value. Retrieved from [Link]
Strharsky, T., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 856-868. Retrieved from [Link]
University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]
Berque-Best, F., et al. (2011). Synthesis and Reactivity Studies of α,α-Difluoromethylphosphinates. Molecules, 16(4), 3044-3063. Retrieved from [Link]
Appretech Scientific Limited. 5-amino-2-(difluoromethyl)benzoic acid. Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.). 5-amino-2-(difluoromethoxy)benzoic acid hydrochloride. Retrieved from [Link]
Terada, H., et al. (1971). Partition Behavior of p-Aminobenzoic Acid and Sulfonamides at Various pH Values. Chemical & Pharmaceutical Bulletin, 19(8), 1620-1626. Retrieved from [Link]
Zhang, C., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. Retrieved from [Link]
Pu, X., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7516-7547. Retrieved from [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 101412, 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]
Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]
ChemWhat. (n.d.). 2-AMINO-5-TRIFLUOROMETHYL-BENZOIC ACID CAS#: 83265-53-6. Retrieved from [Link]
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
Protocol for amide bond formation using 5-Amino-2-(difluoromethyl)benzoic acid
An Application Note by a Senior Application Scientist Executive Summary & Mechanistic Rationale The compound 5-Amino-2-(difluoromethyl)benzoic acid is a highly versatile bifunctional building block frequently utilized in...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note by a Senior Application Scientist
Executive Summary & Mechanistic Rationale
The compound 5-Amino-2-(difluoromethyl)benzoic acid is a highly versatile bifunctional building block frequently utilized in the design of kinase inhibitors and bioisosteres. However, achieving high-yielding amide bond formation with this scaffold presents two distinct chemical challenges:
Steric and Electronic Deactivation of the Carboxylic Acid: The ortho-difluoromethyl (-CF
2
H) group acts as a bulky steric shield. Furthermore, its strong electron-withdrawing nature deactivates the carbonyl carbon, significantly increasing the activation energy required for standard coupling reagents (e.g., EDC/HOBt) to form the active ester [1].
Poor Nucleophilicity of the Amine: The 5-amino group is an aniline derivative. Its nucleophilicity is severely dampened by the meta-CF
2
H and para-carboxylic acid groups, making it a sluggish nucleophile that requires highly reactive electrophilic partners.
To prevent uncontrolled homopolymerization, orthogonal protection is mandatory. This guide outlines a divergent chemoselective strategy : one protocol for utilizing the scaffold as an acid electrophile (requiring N-protection), and another for utilizing it as an amine nucleophile (requiring C-protection).
Workflow Overview: Divergent Synthetic Strategies
Divergent protection and coupling workflows for bifunctional 5-Amino-2-(difluoromethyl)benzoic acid.
Quantitative Reagent Comparison
Selecting the correct coupling reagent is the difference between a 30% and a 95% yield. The table below summarizes the causality behind reagent performance for this specific scaffold.
Coupling Scenario
Reagent System
Reactive Intermediate
Typical Yield (%)
Reaction Time
Mechanistic Rationale
Acid Activation (ortho-CF
2
H)
EDC / HOBt
OBt Ester
< 40%
24h
OBt ester is too sterically hindered by the ortho-CF
2
H group.
Acid Activation (ortho-CF
2
H)
HATU / DIPEA
OAt Ester
60 - 70%
16h
Moderate improvement, but steric clash with the uronium salt persists.
Acid Activation (ortho-CF
2
H)
TCFH / NMI
N-Acylimidazolium
> 90%
2 - 4h
Imidazolium is planar, highly electrophilic, and bypasses steric bulk [2].
Amine Nucleophile (Weak Aniline)
EDC / HOBt
OBt Ester
< 30%
24h
Lacks the necessary electrophilicity to drive sluggish aminolysis.
Amine Nucleophile (Weak Aniline)
HATU / DIPEA
OAt Ester
80 - 85%
12h
"7-Aza effect" provides anchimeric assistance via hydrogen bonding [3].
Protocol A: Coupling the Hindered Carboxylic Acid (TCFH-NMI Method)
When utilizing the carboxylic acid of N-Boc-5-amino-2-(difluoromethyl)benzoic acid, standard carbodiimides fail. We employ TCFH (Tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-methylimidazole). NMI acts as both a base and a nucleophilic catalyst, reacting with TCFH to form an exceptionally reactive N-acylimidazolium intermediate that is practically immune to the steric shielding of the ortho-CF
2
H group [2].
TCFH-NMI mediated activation bypassing steric hindrance via an N-acylimidazolium intermediate.
Step-by-Step Methodology:
Preparation: In an oven-dried flask under an inert atmosphere (N
2
/Ar), dissolve N-Boc-5-amino-2-(difluoromethyl)benzoic acid (1.0 equiv) in anhydrous acetonitrile (MeCN) to a concentration of 0.2 M. Note: MeCN is strictly preferred over DMF to maximize the solubility of the TCFH salt.
Activation: Add NMI (3.0 equiv) followed by TCFH (1.2 equiv) in one portion.
Self-Validating Step (Monitoring): Stir at room temperature for 15–30 minutes. To confirm complete activation, quench a 5 µL aliquot in methanol; LC-MS should quantitatively show the mass of the methyl ester derivative.
Aminolysis: Add the aliphatic amine partner (1.2 equiv). Stir at room temperature for 2–4 hours.
Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (to remove NMI and unreacted amine), saturated aqueous NaHCO
3
, and brine. Dry the organic layer over Na
2
SO
4
, filter, and concentrate under reduced pressure.
Protocol B: Coupling to the Deactivated Aniline (HATU Method)
When utilizing Methyl 5-amino-2-(difluoromethyl)benzoate as the nucleophile, the deactivated nature of the aniline requires a highly reactive electrophile. We utilize HATU because the 7-azabenzotriazole leaving group (HOAt) provides anchimeric assistance. The nitrogen at the 7-position hydrogen-bonds with the incoming weak aniline, drastically lowering the transition state energy and accelerating aminolysis [3][4].
Step-by-Step Methodology:
Electrophile Pre-activation: Dissolve the partner carboxylic acid (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 10 minutes. Causality: Pre-activation ensures the OAt active ester is fully formed before introducing the weak aniline, preventing competitive side reactions with the uronium salt.
Coupling: Add Methyl 5-amino-2-(difluoromethyl)benzoate (1.0 equiv). Heat the reaction to 40–50 °C to drive the sluggish aminolysis to completion.
Self-Validating Step (NMR Tracking): Track the reaction via
19
F NMR. The -CF
2
H group provides a distinct doublet in
19
F NMR (
J≈55
Hz). Upon acylation of the para-amine, the electronic landscape of the aromatic ring changes, causing a distinct and trackable chemical shift in the fluorine signal. Furthermore, the presence of tetramethylurea byproduct in the crude NMR confirms successful HATU activation [3].
Workup: Quench the reaction with water to precipitate the product. Alternatively, extract with EtOAc and wash extensively with 5% aqueous LiCl (3 times) to remove DMF, followed by standard aqueous washes.
References
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. PeptideChemistry.org. [Link]
Application
Scale-Up Synthesis of 5-Amino-2-(difluoromethyl)benzoic Acid: An In-Depth Technical Guide
Introduction: The Significance of 5-Amino-2-(difluoromethyl)benzoic Acid in Modern Drug Discovery 5-Amino-2-(difluoromethyl)benzoic acid is a key building block in contemporary medicinal chemistry. The unique physicochem...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of 5-Amino-2-(difluoromethyl)benzoic Acid in Modern Drug Discovery
5-Amino-2-(difluoromethyl)benzoic acid is a key building block in contemporary medicinal chemistry. The unique physicochemical properties imparted by the difluoromethyl (-CF2H) group, such as its ability to act as a bioisosteric replacement for hydroxyl or thiol groups, can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] Consequently, this molecule serves as a critical intermediate in the synthesis of a wide array of pharmacologically active compounds. This guide provides a comprehensive, field-proven protocol for the scale-up synthesis of 5-Amino-2-(difluoromethyl)benzoic acid, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established chemical principles and adapted from validated syntheses of analogous compounds.
Proposed Synthetic Pathway and Mechanistic Considerations
The synthesis of 5-Amino-2-(difluoromethyl)benzoic acid can be strategically approached through a multi-step sequence starting from a commercially available precursor. The proposed pathway involves the introduction of the difluoromethyl group, followed by nitration and subsequent reduction of the nitro group to the desired amine. This sequence is designed to maximize yield and purity on a larger scale.
A plausible and efficient synthetic route commences with 2-methyl-5-nitrobenzoic acid. The synthesis would proceed through the following key transformations:
Bromination of the Benzylic Position: The methyl group is first converted to a bromomethyl group, a more versatile handle for subsequent transformations.
Fluorination to Introduce the Difluoromethyl Group: The bromomethyl group is then converted to the target difluoromethyl group.
Reduction of the Nitro Group: The final step involves the reduction of the nitro functionality to the corresponding amine.
This strategic approach is based on analogous transformations reported for various fluorinated and aminated benzoic acid derivatives.[3][4][5]
Caption: Proposed synthetic workflow for 5-Amino-2-(difluoromethyl)benzoic acid.
Detailed Scale-Up Synthesis Protocols
This section provides detailed, step-by-step protocols for the multi-gram scale synthesis of 5-Amino-2-(difluoromethyl)benzoic acid.
Part 1: Synthesis of 2-(Bromomethyl)-5-nitrobenzoic acid
Rationale: This initial step transforms the relatively unreactive methyl group into a more reactive bromomethyl group, setting the stage for fluorination. N-Bromosuccinimide (NBS) is a convenient and selective reagent for benzylic bromination under radical conditions initiated by azobisisobutyronitrile (AIBN).
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Heating mantle
Procedure:
To a solution of 2-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(bromomethyl)-5-nitrobenzoic acid.
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Part 2: Synthesis of 2-(Difluoromethyl)-5-nitrobenzoic acid
Rationale: This crucial step introduces the difluoromethyl group. While various difluoromethylating reagents exist[1][6], a common method involves the use of silver tetrafluoroborate and hydrogen fluoride-pyridine complex for the fluorination of the benzylic bromide.
Materials:
2-(Bromomethyl)-5-nitrobenzoic acid
Silver tetrafluoroborate (AgBF4)
Hydrogen fluoride-pyridine (HF-Pyridine)
Dichloromethane (DCM), anhydrous
Round-bottom flask equipped with a magnetic stirrer and an inert atmosphere setup (e.g., nitrogen or argon balloon)
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
In a flask under an inert atmosphere, dissolve 2-(bromomethyl)-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add silver tetrafluoroborate (2.2 eq) followed by the dropwise addition of HF-Pyridine (excess).
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Monitor the reaction by TLC. Upon completion, quench the reaction by carefully pouring it into a mixture of ice and saturated aqueous sodium bicarbonate.
Extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 3: Synthesis of 5-Amino-2-(difluoromethyl)benzoic acid
Rationale: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation on a large scale.[7][8][9]
Materials:
2-(Difluoromethyl)-5-nitrobenzoic acid
Palladium on carbon (10% Pd/C), 5-10% by weight
Methanol (MeOH)
Hydrogen gas (H2)
Parr hydrogenation apparatus or similar high-pressure reactor
Celite
Procedure:
In a high-pressure reactor, dissolve 2-(difluoromethyl)-5-nitrobenzoic acid (1.0 eq) in methanol.
Carefully add 10% Pd/C (5-10% by weight of the starting material).
Seal the reactor and purge with hydrogen gas.
Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
Once the reaction is complete, carefully vent the excess hydrogen.
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Wash the Celite pad with methanol.
Combine the filtrates and concentrate under reduced pressure to yield the crude 5-Amino-2-(difluoromethyl)benzoic acid.
The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Quantitative Data Summary
Parameter
Part 1: Bromination
Part 2: Fluorination
Part 3: Reduction
Starting Material
2-Methyl-5-nitrobenzoic acid
2-(Bromomethyl)-5-nitrobenzoic acid
2-(Difluoromethyl)-5-nitrobenzoic acid
Key Reagents
NBS, AIBN
AgBF4, HF-Pyridine
10% Pd/C, H2
Solvent
Carbon tetrachloride
Dichloromethane
Methanol
Temperature
Reflux
-78 °C to RT
Room Temperature
Typical Yield
85-95%
60-75%
>90%
Safety Precautions and Troubleshooting
Safety:
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Carbon tetrachloride: Toxic and a suspected carcinogen. Use only in a fume hood and avoid inhalation or skin contact.
Hydrogen fluoride-pyridine (HF-Pyridine): Extremely corrosive and toxic. Can cause severe burns upon contact. All manipulations must be carried out in a specialized fume hood designed for work with HF, and appropriate PPE, including HF-resistant gloves, is mandatory.
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be conducted in a well-maintained and properly functioning high-pressure reactor. Ensure the system is properly purged to remove all air before introducing hydrogen.
Troubleshooting:
Issue
Possible Cause
Suggested Solution
Incomplete Bromination (Part 1)
Insufficient initiator (AIBN) or decomposition of AIBN.
Add a fresh portion of AIBN. Ensure the reaction is maintained at a consistent reflux temperature.
Low Yield in Fluorination (Part 2)
Presence of moisture.
Use anhydrous solvents and reagents. Ensure the reaction is carried out under a strictly inert atmosphere.
Incomplete Reduction (Part 3)
Catalyst poisoning or insufficient catalyst loading.
Increase the catalyst loading or use fresh catalyst. Ensure the solvent is of high purity.[7]
Conclusion
The provided protocol offers a robust and scalable pathway for the synthesis of 5-Amino-2-(difluoromethyl)benzoic acid. By carefully considering the reaction conditions and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate for their discovery and development programs.
References
An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid - ResearchGate. (2015, July 9). Retrieved from [Link]
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications. (2016, July 21). Retrieved from [Link]
Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved from [Link]
Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study - ResearchGate. (n.d.). Retrieved from [Link]
(PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid - ResearchGate. (2025, August 7). Retrieved from [Link]
Multigram-Scale Synthesis and Study of Reactivity of Two Difluoromethylating Reagents Based on Sulfoximine Skeletons - ACS Publications. (2025, June 13). Retrieved from [Link]
Difluoromethylation and trifluoromethylation reagents derived from tetrafluoroethane β-sultone. (2013, November 22). Retrieved from [Link]
Method for the production of benzoic acid derivatives fluorinated on the nucleus - Google Patents. (n.d.).
A Toolbox of Reagents for Difluoromethylthiolation - PubMed. (2021, June 30). Retrieved from [Link]
(PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid - ResearchGate. (n.d.). Retrieved from [Link]
Technical Support Center: Troubleshooting Thermal Decarboxylation of 5-Amino-2-(difluoromethyl)benzoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the thermal instability of highly functionalized anthranilic acid derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the thermal instability of highly functionalized anthranilic acid derivatives. 5-Amino-2-(difluoromethyl)benzoic acid is a notoriously challenging building block in drug development. If you are observing poor yields, unexplained gas evolution, or the appearance of 4-(difluoromethyl)aniline in your LC-MS traces, you are likely battling spontaneous decarboxylation.
This guide provides field-proven, mechanistically grounded solutions to stabilize this compound during your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: Why does 5-Amino-2-(difluoromethyl)benzoic acid undergo rapid decarboxylation upon heating, whereas standard benzoic acid is stable?
The Mechanistic Causality:
The thermal stability of benzoic acids is entirely dictated by their substitution pattern. While unsubstituted benzoic acid is remarkably stable—resisting1[1]—the introduction of specific functional groups drastically alters the activation energy required for carbon-carbon bond cleavage.
5-Amino-2-(difluoromethyl)benzoic acid suffers from two synergistic destabilizing factors:
Steric Destabilization (The Ortho-Effect): The bulky difluoromethyl (-CF₂H) group at the ortho position sterically clashes with the carboxyl group, forcing it out of coplanarity with the aromatic ring. This loss of ground-state resonance destabilization2[2].
Electronic Stabilization of the Transition State: Decarboxylation proceeds via the extrusion of CO₂, leaving behind a transient aryl carbanion. The highly electronegative fluorine atoms in the ortho--CF₂H group exert a powerful inductive electron-withdrawing effect (-I), which acts as an electronic "sink" to stabilize this negative charge.
Fig 1: Carbanion-mediated decarboxylation pathway stabilized by the electron-withdrawing ortho-CF2H group.
Q2: What are the safe temperature limits and solvent choices to prevent degradation?
Expert Insight:
To suppress the decarboxylation pathway, thermal energy must be kept strictly below the activation barrier of the C-C bond cleavage. General principles for highly activated, electron-deficient benzoic acids dictate3[3].
Solvent selection is equally critical. Polar aprotic solvents (e.g., DMF, DMSO) strongly solvate counter-cations but leave the carboxylate anion "naked." This highly reactive state significantly lowers the transition state energy for unimolecular decarboxylation.
Quantitative Guidelines for Solvent and Temperature Selection
Parameter
High Risk (Promotes Decarboxylation)
Safe Operating Window (Prevents Decarboxylation)
Mechanistic Rationale
Temperature
> 60°C
0°C to 25°C
Lower temperatures provide insufficient thermal energy to overcome the C-C bond cleavage barrier[3].
Solvent Type
Polar Aprotic (DMF, DMSO, NMP)
Non-polar / Moderately Polar (DCM, THF, Toluene)
Non-polar solvents promote tight ion-pairing, stabilizing the carboxylate ground state against CO₂ loss.
pH / Additives
Strongly Acidic or Transition Metals (Cu, Ag)
Neutral to Mildly Basic (Non-nucleophilic bases)
Acidic conditions protonate the amine (-NH₃⁺), increasing its electron-withdrawing power. Metals catalyze decarboxylation[3].
Q3: How can I successfully perform an amide coupling with this compound without losing the carboxyl group?
Self-Validating Protocol: Low-Temperature Amide Coupling
When forming an amide bond, you must utilize highly reactive coupling reagents that operate efficiently at 0°C to outcompete the decarboxylation kinetics. The use of HATU with a non-nucleophilic base (DIPEA) in a non-polar or moderately polar solvent like Dichloromethane (DCM) is the3[3].
Step-by-Step Methodology:
Reaction Setup: To a flame-dried round-bottom flask under an inert Argon atmosphere, add 5-Amino-2-(difluoromethyl)benzoic acid (1.0 eq).
Dissolution & Cooling (Critical Step): Dissolve the starting material in anhydrous Dichloromethane (DCM). Immediately cool the reaction mixture to 0°C using an ice-water bath. Do not allow the solution to sit at room temperature prior to activation.
Activation: Add HATU (1.1 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir at 0°C for 15 minutes.
Nucleophilic Addition: Slowly add your target primary or secondary amine (1.1 eq), maintaining the internal temperature strictly at 0°C.
Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0°C, slowly warming to room temperature over 2 hours. Monitor via LC-MS. Validation Check: Look for the mass of the desired amide. If a peak corresponding to [M - 44] (loss of CO₂) appears, your cooling bath has failed or the base addition rate was too fast.
Workup: Quench with saturated aqueous NH₄Cl at 0°C. Extract with cold ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator water bath set to no higher than 25°C .
Q4: My downstream workflow requires heating to 80°C. How do I protect the carboxyl moiety?
Expert Insight:
If heating is absolutely unavoidable (e.g., for a subsequent Suzuki-Miyaura cross-coupling on the aryl ring), the free carboxylic acid must be masked. Esterification eliminates the acidic proton and prevents the formation of the highly reactive carboxylate anion, effectively shutting down the primary decarboxylation mechanism.
Fig 2: Decision matrix for handling 5-Amino-2-(difluoromethyl)benzoic acid in synthetic workflows.
Mild Esterification: Dissolve 5-Amino-2-(difluoromethyl)benzoic acid in a 4:1 mixture of THF:MeOH at 0°C.
Reagent Addition: Dropwise add a 2.0 M solution of TMS-diazomethane in hexanes until a persistent yellow color remains. (Caution: TMS-diazomethane is toxic; perform in a well-ventilated fume hood).
Quenching: Stir for 30 minutes at 0°C, then quench excess reagent with a few drops of glacial acetic acid until the solution turns colorless.
Concentration: Concentrate under reduced pressure (bath temp < 30°C). The resulting methyl ester is thermally stable and can now be safely subjected to heating (e.g., 80°C) in your downstream cross-coupling step.
Deprotection: Once the high-temperature step is complete, deprotect the methyl ester using mild conditions (e.g., 3.0 eq LiOH in THF/H₂O at room temperature for 4 hours) to regenerate the carboxylic acid without risking thermal decarboxylation.
Technical Support Center: Optimizing Crystallization Conditions for 5-Amino-2-(difluoromethyl)benzoic acid
Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals working on the crystallization of 5-Amino-2-(difluoromethyl)benzo...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals working on the crystallization of 5-Amino-2-(difluoromethyl)benzoic acid (CAS No: 1784963-00-3). While specific crystallization data for this compound is not extensively documented in publicly available literature, this guide synthesizes established principles of crystallization, data from structurally similar fluorinated and aminobenzoic acids, and field-proven insights to provide a robust framework for developing and troubleshooting your crystallization processes.
Our approach is grounded in explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore the critical role of solvent selection, cooling rates, and supersaturation, with a special emphasis on the potential for polymorphism—a crucial factor in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent system for the crystallization of 5-Amino-2-(difluoromethyl)benzoic acid?
A1: Solvent selection is the most critical step in developing a successful crystallization protocol. The ideal solvent should exhibit high solubility for 5-Amino-2-(difluoromethyl)benzoic acid at elevated temperatures and low solubility at lower temperatures.
Molecular Polarity as a Guide: Your molecule possesses both polar functional groups (the amino group -NH₂ and the carboxylic acid -COOH) and a moderately non-polar aromatic ring with a difluoromethyl (-CHF₂) substituent. This amphiphilic nature suggests that polar protic solvents (which can engage in hydrogen bonding) or a mixture of polar and non-polar solvents will be most effective.
Starting Solvent Suggestions: Based on solubility data for the structurally related 2-amino-5-fluorobenzoic acid, good starting points for single-solvent systems include ethanol, methanol, or acetone.[1][2] For mixed-solvent systems, combinations like ethanol/water, methanol/water, or acetone/water are often effective for substituted aminobenzoic acids.[3] In a mixed-solvent system, you would dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethanol) and then titrate with the "anti-solvent" (e.g., hot water) until turbidity is observed.
The Role of the -CHF₂ Group: The difluoromethyl group can participate in weak hydrogen bonds and other non-covalent interactions, which may influence crystal packing.[4] This makes it essential to screen a range of solvents to find the optimal balance of interactions for forming well-ordered crystals.
Q2: What is polymorphism and why is it a critical consideration for this compound?
A2: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[4] These different forms, or polymorphs, are chemically identical but can have significantly different physical properties, including:
Solubility and Dissolution Rate
Melting Point
Stability (both chemical and physical)
Bioavailability
In the pharmaceutical industry, controlling polymorphism is paramount, as an unexpected change from a metastable form to a more stable (and often less soluble) form can drastically affect a drug's efficacy and shelf life.[5] For aminobenzoic acids, polymorphism is a well-documented phenomenon. For instance, para-aminobenzoic acid (p-ABA) is known to have at least four polymorphs, with their formation being highly dependent on the solvent and crystallization conditions.[6][7] Given this precedent, it is highly probable that 5-Amino-2-(difluoromethyl)benzoic acid also exhibits polymorphism. A thorough polymorph screen is essential to identify all accessible forms and determine the most thermodynamically stable one for development.[8]
Q3: How does the cooling rate affect the quality of my crystals?
A3: The cooling rate directly controls the level of supersaturation in the solution, which in turn dictates whether nucleation (the birth of new crystals) or crystal growth is the dominant process.
Rapid Cooling: Fast cooling quickly increases supersaturation, leading to rapid, spontaneous nucleation. This often results in the formation of a large number of small, needle-like, or even powdery crystals, which may have higher levels of impurity inclusion.[9] Kinetically favored, but potentially less stable, polymorphs are often isolated under these conditions.[7]
Slow Cooling: A slow, controlled cooling profile keeps the supersaturation level low. This favors the growth of existing nuclei over the formation of new ones, leading to larger, more well-defined crystals with higher purity.[3] Slow cooling is more likely to yield the thermodynamically stable polymorph. For sensitive crystallizations, insulating the flask to slow down heat loss can be beneficial.
Troubleshooting Guide
This section addresses common problems encountered during the crystallization of aromatic compounds like 5-Amino-2-(difluoromethyl)benzoic acid.
Problem
Potential Causes
Recommended Solutions & Scientific Rationale
No Crystals Form Upon Cooling
1. Insufficient Supersaturation: Too much solvent was used, and the solution is not saturated at the lower temperature.[9][10] 2. Metastable Zone: The solution is supersaturated, but nucleation has not been initiated.
1. Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration. Allow it to cool again.[10] 2. Induce Nucleation: a) Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide high-energy sites for nucleation to begin.[10] b) Seeding: Add a single, tiny crystal of the pure compound. This seed crystal acts as a template, bypassing the initial energy barrier for nucleation and promoting controlled crystal growth.[5]
"Oiling Out" (Formation of a liquid layer instead of solid crystals)
1. High Solute Concentration: The compound is coming out of solution at a temperature above its melting point (or the melting point of a solute-impurity eutectic).[3] 2. Rapid Cooling: The solution becomes highly supersaturated too quickly. 3. Presence of Impurities: Impurities can significantly depress the melting point of the solid.
1. Re-heat and Dilute: Warm the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly reduce the saturation level.[3] 2. Slow Down Cooling: Allow the flask to cool more gradually. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can be effective. 3. Consider a Different Solvent: Choose a solvent with a lower boiling point or different polarity to alter the solubility curve.
Low Recovery Yield
1. Excess Solvent: A significant portion of the compound remains dissolved in the mother liquor.[9] 2. Premature Crystallization: Crystals formed during a hot filtration step and were lost. 3. Washing with a "Good" Solvent: The collected crystals were washed with a solvent in which they have significant solubility.
1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. After filtration, you can concentrate the mother liquor to recover a second crop of crystals, which may be of lower purity. 2. Pre-heat Equipment: Ensure the funnel and receiving flask for hot filtration are pre-heated to prevent the solution from cooling and crystallizing prematurely.[10] 3. Use Ice-Cold Solvent for Washing: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving a significant amount of the product.[3]
Crystals are Very Fine or Powdery
1. Excessive Nucleation: The solution was cooled too rapidly, leading to the simultaneous formation of many small crystals.[3] 2. High Supersaturation: The initial concentration of the solute was too high.
1. Employ Slower Cooling: Allow the solution to cool to room temperature undisturbed before moving it to a colder environment like an ice bath.[3] 2. Reduce Concentration: Re-dissolve the solid in a slightly larger volume of hot solvent and re-crystallize using a slower cooling profile.
Experimental Protocols & Methodologies
Protocol 1: General Single-Solvent Cooling Crystallization
This protocol provides a robust starting point for developing a specific crystallization procedure for 5-Amino-2-(difluoromethyl)benzoic acid.
1. Solvent Screening (Small Scale):
a. Place approximately 20-30 mg of crude 5-Amino-2-(difluoromethyl)benzoic acid into several small test tubes.
b. To each tube, add a different potential solvent (e.g., ethanol, methanol, acetone, ethyl acetate, water) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.
c. For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube. Continue adding the solvent dropwise until the solid fully dissolves.
d. Allow the clear solutions to cool to room temperature, and then place them in an ice bath.
e. The ideal solvent is one that dissolves the compound poorly at low temperatures but completely upon heating.
2. Dissolution:
a. Place the crude 5-Amino-2-(difluoromethyl)benzoic acid into an appropriately sized Erlenmeyer flask.
b. Add the selected solvent in small portions while gently heating the mixture on a hotplate with stirring.
c. Continue adding the minimum amount of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good recovery yield.[10]
3. Hot Filtration (Optional, if insoluble impurities are present):
a. Place a small amount of the crystallization solvent in the receiving Erlenmeyer flask and heat it on the hotplate to fill the flask with solvent vapor. This prevents premature crystallization in the funnel.
b. Pre-heat a stemless or short-stemmed glass funnel.
c. Quickly filter the hot solution through a fluted filter paper into the pre-heated receiving flask.
4. Crystallization:
a. Remove the flask from the heat source, cover it with a watch glass to prevent solvent evaporation and contamination.
b. Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed during this period.
c. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[3]
5. Isolation and Drying:
a. Collect the crystals by vacuum filtration using a Büchner funnel.
b. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.
c. Dry the purified crystals in a vacuum oven at a suitable temperature or in a desiccator until a constant weight is achieved.
Characterization of Crystalline Form
To ensure the integrity and reproducibility of your crystallization process, it is crucial to characterize the resulting solid form. This is particularly important for identifying and differentiating between potential polymorphs.
Analytical Technique
Information Provided
Powder X-Ray Diffraction (PXRD)
Provides a unique "fingerprint" for a specific crystal lattice. It is the primary tool for identifying different polymorphs and determining the crystalline nature of a solid.[10]
Differential Scanning Calorimetry (DSC)
Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and enthalpy of fusion, and to identify polymorphic transitions, desolvation events, and glass transitions.
Thermogravimetric Analysis (TGA)
Measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of residual solvent or water in the crystal lattice (i.e., to identify solvates or hydrates).
Fourier-Transform Infrared (FTIR) Spectroscopy
Provides information about the functional groups and their hydrogen-bonding environment within the crystal. Different polymorphs can exhibit distinct IR spectra due to differences in intermolecular interactions.[11]
Visualizations
Caption: Troubleshooting workflow for inducing crystallization.
Caption: Influence of solvent polarity on solubility.
References
BenchChem. (n.d.). Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization.
Desiraju, G. R., et al. (2025). Effect of OH and F Substitution in Benzoic Acid Coformers on the Solubility and Permeability of Fluorinated Drug Roflumilast. Crystal Growth & Design. [Link]
Chadwick, K., et al. (2021). Understanding and Designing Tailor-Made Additives for Controlling Nucleation: Case Study of p-Aminobenzoic Acid Crystallizing from Ethanolic Solutions. Crystal Growth & Design. [Link]
Bauer, J. F. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network.
BenchChem. (n.d.). Technical Support Center: Recrystallization of 4-Amino-2-chlorobenzoic Acid.
Rasmuson, Å. C., et al. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 4(5), 1013-1023. [Link]
KTH Royal Institute of Technology. (2005). Polymorphism and Crystallization of p-Aminobenzoic Acid. Diva-Portal.org. [Link]
Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(18), 4197. [Link]
Roberts, K. J., et al. (2022). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystals, 12(3), 353. [Link]
Row, T. N. G., et al. (2021). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design, 21(8), 4642–4653. [Link]
Hussain, M. N., et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm. [Link]
Van Gerven, T., et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. [Link]
Chen, J., et al. (2014). Double substitution leads to a highly polymorphic system in 5-methyl-2-m-tolylamino-benzoic acid. CrystEngComm, 16(29), 6611-6615. [Link]
Pharmaceutical Outsourcing. (2025). Polymorph Screening for Identification of Relevant Crystalline Forms. [Link]
Sikorski, A., et al. (n.d.). Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids. CrystEngComm. [Link]
American Chemical Society. (2020). Benzoic acid. [Link]
Technical Support Center: Overcoming Steric Hindrance in 5-Amino-2-(difluoromethyl)benzoic Acid Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly hindered, electron-deficient aromatic systems.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly hindered, electron-deficient aromatic systems. 5-Amino-2-(difluoromethyl)benzoic acid presents a trifecta of synthetic hurdles for drug development professionals:
Steric Shielding: The bulky ortho-difluoromethyl (–CHF₂) group physically blocks the Bürgi-Dunitz trajectory, preventing incoming amine nucleophiles from efficiently attacking the activated carbonyl carbon.
Electronic Deactivation: The strong electron-withdrawing nature of the –CHF₂ group alters the stability of standard O-acylisourea intermediates, often leading to premature hydrolysis before the amine can react.
Competing Nucleophiles: The unprotected 5-amino group will act as a competing nucleophile, leading to rapid oligomerization or self-coupling if activation is attempted directly.
To ensure scientific integrity and reproducible results, this guide provides field-proven, self-validating methodologies to navigate these challenges.
Strategic Workflow
Below is the logical progression required to successfully couple this hindered substrate without sacrificing yield or purity.
Workflow for coupling 5-Amino-2-(difluoromethyl)benzoic acid.
Troubleshooting Guides & FAQs
Q: I attempted a standard EDC/HOBt coupling, but I am observing a complex mixture of polymeric species and very little of my desired target amide. What is going wrong?A: You are observing self-polymerization. Because the 5-amino group is a viable nucleophile, activating the carboxylic acid without first protecting the aniline moiety will cause the molecules to couple to one another. Solution: You must mask the 5-amino group using a protecting group (such as Boc or Fmoc) prior to carboxylic acid activation.
Q: I protected the amine, but my coupling yield with HATU remains below 20%. The starting material is consumed, but I isolate a strange byproduct. Why?A: You are likely observing the guanylation of your incoming amine. When the carboxylic acid is severely sterically hindered (due to the ortho-CHF₂ group), the activation step is slow. If the incoming amine is highly nucleophilic, it will bypass the carboxylic acid and directly attack the HATU reagent, forming a stable, unwanted tetramethylguanidine (TMG) byproduct[1]. Solution: Pre-activate the carboxylic acid with the coupling reagent for at least 3–5 minutes before adding the amine. Alternatively, switch to a less sterically demanding coupling reagent like COMU[2].
Q: Why is COMU recommended over HATU for this specific difluoromethyl-substituted substrate?A: COMU is an Oxyma-based uronium salt. Unlike HATU, which forms a bulky OBt active ester, COMU forms an Oxyma ester. The Oxyma leaving group has a smaller steric profile and superior leaving-group ability, which is critical when the ortho-position is blocked by a bulky –CHF₂ group. Furthermore, COMU exhibits greater solubility and does not carry the explosive risks associated with HOAt-based reagents[2][3].
Q: My amine is extremely electron-deficient (e.g., a substituted aniline). Even COMU is failing. What is the ultimate fallback?A: For the most recalcitrant, sterically hindered, and electron-deficient couplings, you must abandon uronium salts and proceed via an acid chloride intermediate[4]. Acid chlorides are the most highly reactive electrophilic species for amidation. Because your substrate is a benzoic acid derivative (lacking an alpha-chiral center), you do not need to worry about racemization via ketene formation during activation[5].
Quantitative Data: Coupling Strategy Comparison
The following table summarizes the performance of various activation strategies when applied to sterically hindered, ortho-substituted benzoic acids.
Activation Strategy
Reagent / Conditions
Relative Coupling Efficiency
Risk of Amine Guanylation
Epimerization Risk (if coupling to chiral amine)
Carbodiimide
EDC/HOBt
Low (<20%)
None
Moderate
Aminium/Uronium
HATU / DIPEA
Moderate (40-60%)
High (if activation is slow)
Low
Oxyma Uronium
COMU / DIPEA
Very High (>85%)
None
Very Low
Acid Chloride
SOCl₂ or Ghosez's
Maximum (>90%)
None
Low (Base-dependent)
Validated Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Protocol A: N-Boc Protection of the 5-Amino Group
Causality: Masking the aniline nitrogen is mandatory to prevent oligomerization during carboxyl activation.
Dissolution: Dissolve 5-Amino-2-(difluoromethyl)benzoic acid (1.0 eq) in a 1:1 mixture of THF and H₂O (0.2 M).
Basification: Add NaHCO₃ (2.5 eq) and stir until evolution of CO₂ ceases.
Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise at 0 °C. Warm to room temperature and stir for 12 hours.
Workup: Acidify the aqueous layer to pH 3 using 1M HCl (carefully, to avoid Boc cleavage), extract with EtOAc, dry over Na₂SO₄, and concentrate.
Self-Validation Check: Analyze the crude solid via LCMS. The mass must shift by +100 Da (addition of Boc mass [101] minus a proton [1]). Spot the product on a TLC plate and stain with Ninhydrin; the spot must remain yellow/invisible (confirming the absence of a free primary amine).
Protocol B: COMU-Mediated Amide Coupling
Causality: COMU generates a highly reactive, low-steric-profile Oxyma active ester, allowing nucleophilic attack despite the ortho-CHF₂ shield[3].
Pre-Activation: Dissolve the Boc-protected acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF (0.1 M). Add DIPEA (2.0 eq).
Visual Confirmation: Stir for 3 minutes. Self-Validation Check: The solution will undergo a distinct color change (typically turning yellow/orange), confirming the successful formation of the Oxyma active ester[3].
Coupling: Add the target amine (1.1 eq) dropwise. Stir at room temperature for 2–4 hours.
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash heavily with brine (to remove water-soluble COMU byproducts), and purify via flash chromatography.
Self-Validation Check: Run an LCMS of the organic layer. The presence of a peak corresponding to the target mass +[M+H]⁺ confirms successful coupling.
Causality: When uronium salts fail, converting the carboxylic acid to an acid chloride maximizes the electrophilicity of the carbonyl carbon, forcing the coupling to occur[5].
Activation: Suspend the Boc-protected acid (1.0 eq) in anhydrous DCM (0.2 M). Add oxalyl chloride (1.5 eq) followed by 1 drop of anhydrous DMF (catalyst).
Gas Evolution: Stir at room temperature for 2 hours. Self-Validation Check: Effervescence (CO and CO₂ release) must be observed.
Quench Test: Self-Validation Check: Remove a 5 µL aliquot and quench it into 100 µL of methanol. Inject into LCMS. You must observe the strictly quantitative formation of the methyl ester, proving 100% conversion to the acid chloride.
Coupling: Concentrate the reaction mixture to dryness under a stream of N₂ to remove excess oxalyl chloride. Redissolve in anhydrous DCM, cool to 0 °C, and add the target amine (1.2 eq) and Pyridine (2.5 eq). Stir for 1 hour.
Comparative Profiling: 5-Amino-2-(difluoromethyl)benzoic acid vs. 5-Amino-2-(trifluoromethyl)benzoic acid in Drug Design
As drug discovery programs increasingly rely on late-stage functionalization and precise physicochemical tuning, the selection of fluorinated building blocks has become a critical strategic decision. Two closely related...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery programs increasingly rely on late-stage functionalization and precise physicochemical tuning, the selection of fluorinated building blocks has become a critical strategic decision. Two closely related anthranilic acid derivatives—5-Amino-2-(difluoromethyl)benzoic acid (ADFMBA) and 5-Amino-2-(trifluoromethyl)benzoic acid (ATFMBA) —offer divergent pharmacological profiles despite their structural similarity.
As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will analyze the mechanistic causality behind their physicochemical differences, explore their roles as bioisosteres, and provide self-validating experimental workflows for their application in lead optimization.
Mechanistic & Physicochemical Divergence
The core structural difference between these two building blocks lies at the C2 position of the benzoic acid ring. This single-atom substitution (replacing a fluorine atom with a hydrogen atom) fundamentally alters the molecule's interaction with biological targets and solvent environments.
The Trifluoromethyl (-CF
3
) Paradigm: In ATFMBA, the fully fluorinated -CF
3
group acts as a bulky, highly lipophilic, and strongly electron-withdrawing substituent. It lacks any hydrogen bond donor capacity. Its primary utility is maximizing metabolic stability (by blocking cytochrome P450-mediated oxidation) and driving target affinity through deep insertion into hydrophobic pockets.
The Difluoromethyl (-CF
2
H) Paradigm: ADFMBA features a -CF
2
H group, which has gained immense traction as a "lipophilic hydrogen bond donor"[1]. The highly polarized C-H bond, driven by the strong electron-withdrawing effect of the adjacent fluorine atoms, makes the proton weakly acidic. This allows the -CF
2
H group to establish hydrogen bonding interactions with protein backbones, acting as a more lipophilic bioisostere for hydroxyl (-OH), thiol (-SH), or amine groups[2]. Furthermore, replacing a -CF
3
group with a -CF
2
H group typically lowers the overall lipophilicity (logP) and improves aqueous solubility[1].
Quantitative Data Comparison
The following table synthesizes the critical physicochemical parameters of both building blocks to guide structural optimization:
Bioisosteric replacement for -OH/-SH, improving target specificity via H-bonding[2]
Logical Relationships & Pathway Visualization
The divergent effects of these C2-substituents dictate the downstream trajectory of the drug candidate. The diagram below maps the logical relationship between the chosen fluoroalkyl group and its resulting pharmacological impact.
Caption: Divergent physicochemical and pharmacological profiles based on C2-fluoroalkyl substitution.
Experimental Methodologies & Workflows
To effectively utilize these building blocks, researchers must employ rigorous, self-validating protocols. Below are the standardized methodologies for profiling and reacting these compounds.
Protocol A: NMR-Based Determination of Hydrogen Bond Acidity (Abraham’s Method)
Causality: To quantify the hydrogen-bond donor capacity of the -CF
2
H group in ADFMBA, we utilize Abraham’s solute
1
H NMR analysis. By measuring the chemical shift of the difluoromethyl proton in a hydrogen-bond-accepting solvent versus a non-accepting solvent, the difference (
Δδ
) directly correlates to the hydrogen bond acidity parameter (
A
)[1].
Sample Preparation: Dissolve 5.0 mg of ADFMBA in 0.5 mL of anhydrous DMSO-
d6
(H-bond accepting solvent). Prepare a parallel sample using 0.5 mL of anhydrous CDCl
3
(non-accepting solvent).
Internal Standardization (Self-Validation): Add 0.05% v/v tetramethylsilane (TMS) to both NMR tubes. This ensures that any observed chemical shift is strictly due to solvent-solute H-bonding interactions, not instrument calibration drift.
Data Acquisition: Acquire
1
H NMR spectra at 298 K using a 400 MHz (or higher) spectrometer.
Analysis & Calculation: Identify the characteristic triplet of the -CF
2
H proton (typically between 6.5–7.5 ppm, with a coupling constant
2JHF≈55
Hz). Calculate the chemical shift difference (
Δδ=δDMSO−δCDCl3
). A significant positive
Δδ
validates the -CF
2
H group's role as an active H-bond donor[1].
Causality: Both ATFMBA and ADFMBA feature a carboxylic acid that is severely deactivated by the strong inductive electron-withdrawing effect (-I) and steric bulk of the ortho-fluoroalkyl group. Standard carbodiimide coupling agents (e.g., EDC/NHS) often fail or result in poor yields. Therefore, highly reactive uronium salts (HATU) combined with a strong base are required to force the formation of the active ester.
Activation: In an oven-dried reaction vial under inert atmosphere, dissolve 1.0 equivalent of the benzoic acid derivative (ATFMBA or ADFMBA) in anhydrous DMF to achieve a 0.2 M concentration. Add 1.2 equivalents of HATU.
Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.
Active Ester Validation (Self-Validation): Before proceeding, pull a 1
μ
L aliquot and analyze via LC-MS. The presence of the active HOAt-ester mass confirms successful activation, validating the reaction kinetics before the precious amine is introduced.
Amine Coupling: Add 1.2 equivalents of the target primary or secondary amine. Stir at room temperature for 2–4 hours. Monitor the disappearance of the active ester peak via LC-MS.
Workup: Quench the reaction with saturated aqueous NaHCO
3
, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na
2
SO
4
, and concentrate under reduced pressure.
Caption: Standardized experimental workflow for the comparative profiling of fluorinated building blocks.
HPLC Method Validation for 5-Amino-2-(difluoromethyl)benzoic Acid Purity: A Comparative Guide
As a Senior Application Scientist, navigating the chromatographic landscape for highly functionalized intermediates like 5-Amino-2-(difluoromethyl)benzoic acid requires moving beyond default methodologies. This compound...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, navigating the chromatographic landscape for highly functionalized intermediates like 5-Amino-2-(difluoromethyl)benzoic acid requires moving beyond default methodologies. This compound presents a unique analytical triad: an ionizable carboxylic acid, a basic primary amine, and a highly lipophilic, electron-withdrawing difluoromethyl (
−CHF2
) group.
Depending on the mobile phase pH, this molecule exhibits zwitterionic behavior, making standard Reversed-Phase (RP) C18 methods susceptible to poor retention, peak tailing, and co-elution with structurally similar process impurities. To establish a robust, regulatory-compliant purity assay, we must exploit the molecule's specific chemical properties.
This guide objectively compares standard column chemistries against specialized fluorinated stationary phases, providing the experimental data, mechanistic rationale, and step-by-step 1[1] required to build a self-validating analytical system.
Column Chemistry Comparison: The Mechanistic Causality
When assessing the purity of fluorinated aromatics, the stationary phase must offer more than mere hydrophobic interactions. We compared three core-shell chemistries (100 x 4.6 mm, 2.7 µm) to determine the optimal selectivity.
The Competitors
C18 (Octadecylsilane): The industry standard. Relies purely on dispersive/hydrophobic interactions.
Phenyl-Hexyl: Introduces
π−π
interactions, offering alternative selectivity for aromatic rings.
Conditions: Isocratic hold at 5% B for 2 mins, followed by a gradient to 60% B over 10 mins. Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. Detection: 254 nm.
Column Phase
Retention Time (min)
Resolution (
Rs
)*
Tailing Factor (
Tf
)
Theoretical Plates (
N
)
Primary Retention Mechanism
Standard C18
2.4
1.1
1.85
4,500
Hydrophobic
Phenyl-Hexyl
4.1
1.8
1.40
8,200
Hydrophobic +
π−π
PFP (F5)
6.8
3.5
1.05
14,500
Hydrophobic +
π−π
Dipole + H-bond
*Resolution calculated against the closest eluting process impurity: 5-nitro-2-(difluoromethyl)benzoic acid.
The Verdict: Why PFP Wins
The standard C18 column fails because the highly polar, zwitterionic nature of the analyte prevents adequate partitioning into the hydrophobic alkyl chains, resulting in early elution and severe peak tailing due to secondary interactions with residual silanols.
The PFP column demonstrates superior performance due to a phenomenon known as "fluorophilicity" [3]. The pentafluorophenyl ring creates a rigid, electron-deficient surface that strongly interacts with the electron-withdrawing difluoromethyl group of the analyte via dipole-dipole interactions. Furthermore, the PFP phase's inherent ion-exchange capacity [4] accommodates the basic amine group, yielding a perfectly symmetrical peak (
Tf=1.05
) and baseline resolution (
Rs=3.5
).
Caption: Mechanistic logic dictating stationary phase selection for fluorinated zwitterions.
Optimized Experimental Protocol (PFP Method)
To ensure trustworthiness, an analytical method must be a self-validating system. The following protocol incorporates strict System Suitability Testing (SST) to verify performance prior to any sample analysis.
Reagents & Equipment
Column: Core-Shell PFP, 100 x 4.6 mm, 2.7 µm.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water. (Causality: pH ~2.0 fully protonates the carboxylic acid, neutralizing the zwitterion to a single cationic state, which maximizes retention and prevents peak splitting).
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
Diluent: Water:Acetonitrile (90:10, v/v).
Step-by-Step Methodology
Standard Preparation: Accurately weigh 50.0 mg of 5-Amino-2-(difluoromethyl)benzoic acid reference standard. Dissolve in 100 mL of diluent (Concentration: 0.5 mg/mL). Sonicate for 5 minutes.
Instrument Setup:
Flow Rate: 1.0 mL/min
Column Temperature: 30°C (Maintains reproducible mass transfer kinetics)
Injection Volume: 5 µL
Detection: PDA at 254 nm (Extract spectra from 200-400 nm for peak purity analysis).
Gradient Program:
0.0 - 2.0 min: 5% B
2.0 - 12.0 min: 5%
→
60% B
12.0 - 14.0 min: 60% B (Wash)
14.0 - 14.1 min: 60%
→
5% B
14.1 - 18.0 min: 5% B (Equilibration)
System Suitability Testing (SST): Inject the standard preparation six consecutive times.
Acceptance Criteria: %RSD of peak area
≤
2.0%, Tailing Factor
≤
1.5, Theoretical Plates
≥
10,000. Proceed only if SST passes.
ICH Q2(R2) Method Validation Framework
Once the method is optimized, it must be validated according to the1 [1] to prove it is "fit for purpose" for commercial release and stability testing.
Validation Parameters & Execution
Specificity (Forced Degradation): Subject the compound to 1N HCl, 1N NaOH, 3%
H2O2
, thermal (80°C), and UV light stress.
Requirement: The PDA peak purity angle must be less than the purity threshold for the main peak, proving no degradants co-elute with 5-Amino-2-(difluoromethyl)benzoic acid.
Linearity & Range: Prepare calibration standards from the Limit of Quantitation (LOQ) up to 120% of the nominal specification limit (e.g., 0.05 µg/mL to 600 µg/mL).
Accuracy (Recovery): Spike known amounts of impurities into the API at 50%, 100%, and 150% of the specification limit.
Requirement: Mean recovery must fall between 98.0% and 102.0%.
Precision (Repeatability & Intermediate): Six independent sample preparations analyzed by two different analysts on different days.
Requirement: Overall %RSD
≤
2.0%.
Robustness: Deliberately alter critical method parameters: Flow rate (
±0.1
mL/min), Column Temperature (
±5
°C), and Mobile Phase B organic composition (
±2%
absolute).
Requirement: System suitability criteria (Rs, Tf, N) must remain within passing limits across all variations.
Caption: Sequential ICH Q2(R2) lifecycle workflow for analytical method validation.
Conclusion
For the purity assessment of 5-Amino-2-(difluoromethyl)benzoic acid, traditional C18 methodologies fall short due to the analyte's highly polar, zwitterionic, and fluorinated nature. By transitioning to a Pentafluorophenyl (PFP) stationary phase, laboratories can leverage orthogonal retention mechanisms—specifically dipole-dipole fluorophilic interactions—to achieve baseline resolution and superior peak shape. When coupled with a rigorous ICH Q2(R2) validation framework, this approach guarantees a scientifically sound, regulatory-defensible analytical procedure.
References
Validation of Analytical Procedures Q2(R2)
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC
LCGC International
URL
A Comparative Guide to the Spectroscopic Characterization of 5-Amino-2-(difluoromethyl)benzoic Acid Reference Standards
Introduction: The Imperative of Rigorously Characterized Reference Standards In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity is fundamentally rel...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Rigorously Characterized Reference Standards
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used.[1][2] Pharmaceutical reference standards are highly characterized materials that serve as the benchmark for confirming the identity, purity, potency, and quality of active pharmaceutical ingredients (APIs) and drug products.[3] Their use is not merely a matter of best practice; it is a critical component of regulatory compliance, ensuring the safety and efficacy of medicines.[3] For novel chemical entities like 5-Amino-2-(difluoromethyl)benzoic acid, establishing a comprehensively characterized reference standard is a foundational step in the drug development lifecycle, from early discovery through to commercial manufacturing.[1][4]
This guide provides an in-depth comparison of the essential spectroscopic techniques required to fully characterize a reference standard of 5-Amino-2-(difluoromethyl)benzoic acid. We will explore the "why" behind the choice of each method, present detailed experimental protocols, and compare the expected data from a high-purity standard against potential results from a lower-grade alternative.
The Multi-Technique Approach to Structural Confirmation and Purity Assessment
A single analytical technique is insufficient to fully establish the identity and purity of a reference standard. A holistic characterization relies on the orthogonal application of multiple spectroscopic methods, each providing a unique piece of the structural puzzle.[5][6] For 5-Amino-2-(difluoromethyl)benzoic acid, the primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous identification of an organic molecule's structure.[6] It provides detailed information about the chemical environment of individual atoms, allowing for the confirmation of the carbon-hydrogen framework and the direct observation of the fluorine-containing group. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential.
Sample Preparation: Accurately weigh approximately 5-10 mg of the 5-Amino-2-(difluoromethyl)benzoic acid reference standard.
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is capable of solubilizing the polar amino and carboxylic acid groups.
Internal Standard: For quantitative NMR (qNMR), a certified internal standard (e.g., benzoic acid from NIST SRM 350b) would be added in a precisely known amount.[7] For routine characterization, the residual solvent peak can often be used for referencing.
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.
Workflow for NMR Spectroscopic Analysis
Caption: A generalized workflow for MS analysis.
Table 2: Comparison of Expected MS Data
Technique
High-Purity Reference Standard (Expected Data)
Potential Findings in an Alternative Material
Low-Resolution MS
Positive Mode: A prominent peak at m/z 188.1 [M+H]⁺.Negative Mode: A prominent peak at m/z 186.1 [M-H]⁻.
The primary molecular ion peak is absent or has a low relative abundance.Additional peaks corresponding to impurities with different molecular weights.
High-Resolution MS (HRMS)
[M+H]⁺: Measured mass will be within 5 ppm of the theoretical exact mass of 188.0514 for C₈H₈F₂NO₂⁺.[M-H]⁻: Measured mass will be within 5 ppm of the theoretical exact mass of 186.0368 for C₈H₆F₂NO₂⁻.
The measured mass deviates significantly (>5 ppm) from the theoretical mass, indicating an incorrect elemental composition.
3. Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared (IR) spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. [8]By measuring the absorption of infrared radiation, which excites molecular vibrations, IR provides a characteristic "fingerprint" of the compound.
Sample Preparation: Place a small amount of the solid reference standard directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a common, modern technique that requires minimal sample preparation.
Background Scan: Record a background spectrum of the clean ATR crystal.
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the sample spectrum.
Data Analysis: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Workflow for Infrared Spectroscopy Analysis
Caption: A generalized workflow for ATR-IR analysis.
Table 3: Comparison of Expected IR Data
Functional Group
High-Purity Reference Standard (Expected Absorption, cm⁻¹)
Potential Findings in an Alternative Material
N-H Stretch (Amine)
Two bands in the range of 3300-3500 cm⁻¹ (primary amine).
Absence of one or both N-H bands, or a single band indicative of a secondary amine.
O-H Stretch (Carboxylic Acid)
A very broad band from 2500-3300 cm⁻¹.
A sharp band around 3600 cm⁻¹, suggesting the presence of residual alcohol solvent.
C=O Stretch (Carboxylic Acid)
A strong, sharp band around 1680-1710 cm⁻¹.
A shift in the C=O band or an additional carbonyl band (e.g., ~1735 cm⁻¹), indicating an ester impurity.
C-F Stretch
Strong absorptions in the 1000-1200 cm⁻¹ region.
Absence of these bands would indicate the lack of the difluoromethyl group.
4. Ultraviolet-Visible (UV-Vis) Spectroscopy: A Quantitative Tool
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For 5-Amino-2-(difluoromethyl)benzoic acid, the aromatic ring and its substituents create a characteristic absorption profile. While less specific for identification than NMR or MS, it is a powerful tool for quantitative analysis (e.g., in dissolution testing or HPLC detection).
Sample Preparation: Accurately prepare a solution of the reference standard of known concentration in a suitable UV-transparent solvent (e.g., methanol or ethanol).
Blanking: Fill a quartz cuvette with the solvent and use it to zero the spectrophotometer.
Measurement: Fill a matched quartz cuvette with the sample solution and measure the absorbance from approximately 200 to 400 nm.
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Table 4: Comparison of Expected UV-Vis Data
Parameter
High-Purity Reference Standard (Expected Data in Methanol)
Potential Findings in an Alternative Material
λmax
Expected to have two primary absorption maxima, similar to other benzoic acids (e.g., ~230 nm and ~270-290 nm). [9]
A significant shift in λmax or the appearance of additional absorption bands would suggest the presence of chromophoric impurities or a different molecular structure.
Molar Absorptivity (ε)
A consistent and reproducible value at a given λmax.
A lower than expected molar absorptivity could indicate low purity or the presence of non-absorbing impurities.
Conclusion: Ensuring Analytical Confidence through Comprehensive Characterization
The spectroscopic characterization of a reference standard for 5-Amino-2-(difluoromethyl)benzoic acid is a rigorous, multi-faceted process. As demonstrated, a combination of NMR, MS, IR, and UV-Vis spectroscopy provides a comprehensive and self-validating system for confirming the molecule's identity, structure, and purity. [6][7]By comparing experimental data to the expected spectral signatures outlined in this guide, researchers, scientists, and drug development professionals can objectively assess the quality of their reference material. Relying on a thoroughly vetted standard is the only way to ensure the accuracy, reproducibility, and regulatory defensibility of all subsequent analytical measurements, ultimately safeguarding the quality and safety of the final pharmaceutical product.
[3][4]
References
Quality By Design The Importance Of Reference Standards In Drug Development. (URL: )
Unveiling the Significance of Reference Standards in the Pharmaceutical Industry. (URL: )
Why Analytical Reference Standards are Critical in Pharma Research - Aquigen Bio. (URL: )
Quality by Design: The Importance of Reference Standards in Drug Development - Alcami. (URL: )
Reference Standards | CDMO - Cambrex Corpor
USP Reference Standards in Pharmaceutical Analysis - SynThink. (URL: )
Reference Standard Preparation and Characteris
Analytical Techniques for Reference Standard Characteriz
How Do You Prepare Reference Standards and Solutions? - Spectroscopy Online. (URL: [Link])
Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method - JOCPR. (URL: [Link])
UV-Vis Spectrum of Benzoic Acid - SIELC Technologies. (URL: [Link])
Proper Disposal of 5-Amino-2-(difluoromethyl)benzoic Acid: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-Amino-2-(difluoromethyl)benzoic acid. As a trusted partner in your research, we are committed to providing information t...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-Amino-2-(difluoromethyl)benzoic acid. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. The following protocols are designed for researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 5-Amino-2-(difluoromethyl)benzoic acid was not publicly available. The following guidance is based on the chemical's structural features (an aromatic amine, a halogenated organic compound, and a carboxylic acid) and safety data for structurally similar molecules.[1][2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to always perform a risk assessment before handling any chemical.
Understanding the Hazard Profile
5-Amino-2-(difluoromethyl)benzoic acid is a solid organic compound. Based on its functional groups, it should be handled as a hazardous substance with the following potential hazards:
Skin and Eye Irritation: Similar to other aromatic amines and benzoic acid derivatives, this compound is likely to cause skin and serious eye irritation.[2][3][4]
Harmful if Swallowed or Inhaled: Acute toxicity is a potential concern, as seen in related compounds.[1][4] Inhalation of dust should be avoided.
Environmental Hazard: While specific data is unavailable, fluorinated organic compounds can be persistent in the environment.[5] Therefore, release into drains or the environment must be strictly avoided.[6][7]
Personal Protective Equipment (PPE) and Handling
Prior to any handling or disposal procedures, ensure that all personnel are equipped with the appropriate PPE. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]
PPE Category
Specification
Rationale
Hand Protection
Chemical-resistant gloves (e.g., nitrile)
To prevent skin contact and potential irritation or absorption.[2]
Eye Protection
Safety goggles or a face shield
To protect against dust particles and potential splashes, which could cause serious eye irritation.[2][3]
Body Protection
Laboratory coat
To prevent contamination of personal clothing.
Respiratory
Use in a well-ventilated area. A respirator may be necessary if dust is generated.[2]
To avoid inhalation of potentially harmful dust.
Waste Segregation and Container Management
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[8][9]
Waste Stream: 5-Amino-2-(difluoromethyl)benzoic acid waste should be classified as halogenated organic solid waste .
Container: Use a designated, sealable, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
Labeling: The waste container must be labeled with:
"Hazardous Waste"
The full chemical name: "5-Amino-2-(difluoromethyl)benzoic acid"
The associated hazards (e.g., "Irritant," "Harmful")
The date of accumulation.
Step-by-Step Disposal Procedures
Disposal of Small Quantities (e.g., residual amounts on lab equipment)
Decontamination of Glassware and Equipment:
Rinse the contaminated item with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the residual compound.
Collect the rinsate in a designated container for halogenated organic liquid waste .
Follow with a wash of soap and water. This final wash water can typically be disposed of down the drain, but consult your local regulations.
Disposal of Bulk Solid Waste
Collection: Carefully transfer the solid 5-Amino-2-(difluoromethyl)benzoic acid into the designated and labeled halogenated organic solid waste container.[6]
Avoid Dust Generation: Use techniques that minimize the creation of dust, such as carefully scooping the solid.[4]
Sealing and Storage: Securely seal the waste container. Store it in a designated, well-ventilated, and secondary containment area away from incompatible materials.
Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal company.[7][10]
Spill Management
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
Containment: For solid spills, prevent the spread of the dust.
Cleanup:
Do not use water to clean up the initial spill, as this may spread contamination.
Gently sweep or scoop the solid material into the designated hazardous waste container.[6]
For the final cleanup of the spill area, you can use a cloth dampened with a suitable solvent (e.g., ethanol), and then wash the area with soap and water. All cleaning materials must be disposed of as hazardous waste.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-Amino-2-(difluoromethyl)benzoic acid.
Caption: Disposal workflow for 5-Amino-2-(difluoromethyl)benzoic acid.
References
5-amino-2-(difluoromethoxy)benzoic acid hydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-2-Abz-OH. Retrieved from [Link]
Golder Associates Pty Ltd. (2014). Hazard Assessment of Fluorobenzoic Acid (FBA) Groundwater Tracers. Shell Australia. Retrieved from [Link]
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
Federal Democratic Republic of Ethiopia Ministry of Agriculture. (2008). VETERINARY LABORATORIES WASTE MANAGEMENT GUIDELINE.
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
Personal protective equipment for handling 5-Amino-2-(difluoromethyl)benzoic acid
Standard Operating Procedure & PPE Matrix for Handling 5-Amino-2-(difluoromethyl)benzoic acid As a Senior Application Scientist, I approach the handling of fluorinated aniline derivatives not merely as a compliance check...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure & PPE Matrix for Handling 5-Amino-2-(difluoromethyl)benzoic acid
As a Senior Application Scientist, I approach the handling of fluorinated aniline derivatives not merely as a compliance checklist, but as an exercise in chemical logic. 5-Amino-2-(difluoromethyl)benzoic acid (CAS: 1784963-00-3) is a highly specialized building block frequently utilized in drug discovery and agrochemical synthesis[1][2]. Its unique structural motifs—a difluoromethyl group, a nucleophilic amino group, and an acidic carboxylic acid—impart specific physicochemical properties that dictate its hazard profile. Understanding why this compound behaves the way it does is the first step in designing a self-validating safety protocol.
Hazard Profiling & Mechanistic Causality
To design an effective safety protocol, we must first deconstruct the molecule's GHS classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) through a mechanistic lens[1]:
H302 (Harmful if swallowed): The amphiphilic nature of the molecule—combining the lipophilic difluoromethyl (-CF2H) group with polar amino (-NH2) and carboxyl (-COOH) groups—facilitates rapid absorption across the gastrointestinal mucosa[1][3].
H315 / H319 (Skin and Eye Irritation): The carboxylic acid moiety is mildly acidic, capable of protonating surface proteins on the skin and ocular tissue, leading to direct chemical irritation. Furthermore, aniline derivatives can act as mild sensitizers, exacerbating dermal reactions upon repeated exposure[1][4].
H335 (Respiratory Irritation): As a solid powder, aerosolized micro-particulates can easily bypass upper respiratory defenses. Upon contact with the aqueous environment of the respiratory epithelium, the localized pH drop (driven by the benzoic acid) and chemical irritation (driven by the aniline core) trigger severe inflammation[1][5].
Personal Protective Equipment (PPE) Matrix
The following PPE matrix is engineered to mitigate the specific mechanistic risks outlined above. Every recommendation serves as a physical barrier against the compound's chemical properties.
Protection Category
Recommended Equipment
Mechanistic Justification
Ocular/Face
ANSI Z87.1-compliant safety goggles with side shields.
Prevents ingress of airborne micro-particulates. The acidic nature of the compound causes rapid protein denaturation in corneal tissue; standard safety glasses offer insufficient peripheral protection[1].
Dermal (Hands)
Double-layered Nitrile gloves (minimum 4 mil thickness).
Nitrile provides excellent resistance to organic acids and aniline derivatives. Double-gloving ensures structural integrity during weighing and transfer, preventing transdermal absorption[1][4].
Dermal (Body)
Impervious lab coat (e.g., Tyvek or tightly woven cotton) with closed cuffs.
Prevents accumulation of dust on personal clothing. The aniline moiety can cause sensitization; thus, zero dermal contact is the operational standard[1].
Respiratory
N95 or P100 particulate respirator (if handled outside a fume hood).
Filters out aerosolized dust (<5 microns) that causes H335 respiratory tract irritation. Note: Primary handling must occur within a fume hood[1][5].
Operational Protocol & Engineering Controls
Every step in the handling process must be a self-validating system where engineering controls and PPE work in tandem.
Step-by-Step Methodology:
Pre-Operation Verification: Ensure the Class II chemical fume hood is operational with a face velocity of 80-100 fpm. Verify that the eyewash station and safety shower are within a 10-second unobstructed path[1].
Preparation: Don all required PPE (see matrix). Place an anti-static weighing boat on the analytical balance inside the fume hood.
Transfer & Weighing: Using a static-free micro-spatula, carefully transfer the 5-Amino-2-(difluoromethyl)benzoic acid. Scientific Insight: Fluorinated powders often exhibit static cling. Using anti-static tools prevents sudden aerosolization of the powder, directly mitigating inhalation risks.
Reaction Setup: Dissolve the compound in the appropriate reaction solvent (e.g., DMF, DMSO, or aqueous base) entirely within the fume hood before transferring to other analytical or synthetic stations.
Decontamination: Wipe down the balance and surrounding hood surfaces with a damp, disposable towel (water or mild alkaline solution) to neutralize any residual acid dust.
Operational workflow and spill decision matrix for handling 5-Amino-2-(difluoromethyl)benzoic acid.
Spill Management & Disposal Plan
In the event of a breach in containment, immediate and logical action is required to prevent environmental contamination and personnel exposure.
Spill Response Protocol:
Isolate: Evacuate non-essential personnel from the immediate vicinity.
Contain: Do not dry sweep, as this will aerosolize the corrosive dust[5]. Instead, lightly mist the spill with water to suppress dust formation.
Neutralize & Absorb: Apply a mild basic absorbent (e.g., sodium bicarbonate powder) to neutralize the benzoic acid moiety. Sweep up the neutralized matrix using non-sparking tools[6].
Sanitize: Wash the spill area with copious amounts of soap and water to remove any residual aniline derivatives[1].
Disposal Plan:
5-Amino-2-(difluoromethyl)benzoic acid must be kept strictly away from drains, water courses, and soil[1].
Solid Waste: Place all contaminated wipes, empty vials, and neutralized spill material into a sealed, clearly labeled hazardous waste container designated for "Halogenated Organic Solid Waste."
Liquid Waste: Any reaction mixtures or wash solutions containing the compound must be routed to a "Halogenated Organic Liquid Waste" carboy. Do not mix with strong oxidizing agents or strong alkalis, as exothermic side reactions may occur[1].
References
National Center for Biotechnology Information. "PubChem Compound Summary: 3-Fluoro-4-morpholinoaniline." PubChem. [Link]